Tubulin inhibitor 21
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Overview
Description
Tubulin inhibitor 21 is a compound that targets the protein tubulin, which is a key component of the microtubule network within cells. Tubulin inhibitors are widely studied for their potential in cancer therapy due to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. This compound specifically binds to the colchicine binding site on tubulin, preventing the polymerization of microtubules and thereby inhibiting cell division.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin inhibitor 21 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often starts with the preparation of a core scaffold, followed by the introduction of various functional groups to enhance binding affinity and specificity for the colchicine binding site on tubulin. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality. This process may include the use of automated reactors, continuous flow systems, and rigorous quality control measures to monitor the purity and potency of the final product. The industrial production also focuses on cost-effectiveness and environmental sustainability by minimizing waste and optimizing resource utilization.
Chemical Reactions Analysis
Types of Reactions
Tubulin inhibitor 21 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides, under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives, enhancing the compound’s binding affinity and specificity for tubulin.
Scientific Research Applications
Tubulin inhibitor 21 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study microtubule dynamics and the effects of tubulin inhibition on cellular processes.
Biology: Employed in cell biology research to investigate the role of microtubules in cell division, intracellular transport, and signal transduction.
Medicine: Explored as a potential anticancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells. It is also studied for its potential in treating other diseases involving abnormal cell proliferation.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems, particularly in the field of oncology.
Mechanism of Action
Tubulin inhibitor 21 exerts its effects by binding to the colchicine binding site on tubulin, a protein that forms the structural framework of microtubules. By binding to this site, this compound prevents the polymerization of tubulin into microtubules, disrupting the microtubule network within cells. This disruption leads to cell cycle arrest at the G2/M phase and induces apoptosis through the activation of various signaling pathways. The inhibition of microtubule dynamics also affects intracellular transport and cell motility, further contributing to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Colchicine: A well-known tubulin inhibitor that binds to the same site as Tubulin inhibitor 21 and disrupts microtubule polymerization.
Vinblastine: Another tubulin inhibitor that binds to a different site on tubulin but also prevents microtubule assembly.
Paclitaxel: A tubulin stabilizing agent that promotes microtubule polymerization and prevents their depolymerization, leading to cell cycle arrest.
Uniqueness of this compound
This compound is unique in its specific binding affinity for the colchicine binding site on tubulin, which allows for targeted inhibition of microtubule polymerization. This specificity reduces the likelihood of off-target effects and enhances its potential as a therapeutic agent. Additionally, this compound has shown promising results in preclinical studies, demonstrating potent anticancer activity with minimal toxicity.
Properties
Molecular Formula |
C28H25N3O4S |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-[3-[[5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]propoxy]phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C28H25N3O4S/c32-26(14-13-22-5-3-16-33-22)20-8-11-23(12-9-20)34-17-4-18-36-28-31-30-27(35-28)15-10-21-19-29-25-7-2-1-6-24(21)25/h1-3,5-9,11-14,16,19,29H,4,10,15,17-18H2/b14-13+ |
InChI Key |
KUCRTJDIDZEGCI-BUHFOSPRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC3=NN=C(O3)SCCCOC4=CC=C(C=C4)C(=O)/C=C/C5=CC=CO5 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC3=NN=C(O3)SCCCOC4=CC=C(C=C4)C(=O)C=CC5=CC=CO5 |
Origin of Product |
United States |
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